molecular formula C26H18I2N2O3 B15013470 N-(4-Iodophenyl)-4-{4-[(4-iodophenyl)carbamoyl]phenoxy}benzamide

N-(4-Iodophenyl)-4-{4-[(4-iodophenyl)carbamoyl]phenoxy}benzamide

Cat. No.: B15013470
M. Wt: 660.2 g/mol
InChI Key: YIVPXWUFCNUBAO-UHFFFAOYSA-N
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Description

N-(4-Iodophenyl)-4-{4-[(4-iodophenyl)carbamoyl]phenoxy}benzamide is a complex organic compound characterized by the presence of multiple iodine atoms and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Iodophenyl)-4-{4-[(4-iodophenyl)carbamoyl]phenoxy}benzamide typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency in forming carbon-carbon bonds . The process generally involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Iodophenyl)-4-{4-[(4-iodophenyl)carbamoyl]phenoxy}benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

    Solvents: Toluene, dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated phenols, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-Iodophenyl)-4-{4-[(4-iodophenyl)carbamoyl]phenoxy}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for radiolabeled compounds in imaging studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Iodophenyl)-4-{4-[(4-iodophenyl)carbamoyl]phenoxy}benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Iodophenyl)benzamide: A simpler analog with similar iodine-containing phenyl groups.

    N-(4-Iodophenyl)-4-(methylsulfonyl)benzamide: Another related compound with a sulfonyl group instead of the carbamoyl group.

Uniqueness

N-(4-Iodophenyl)-4-{4-[(4-iodophenyl)carbamoyl]phenoxy}benzamide is unique due to its complex structure, which includes multiple iodine atoms and functional groups

Properties

Molecular Formula

C26H18I2N2O3

Molecular Weight

660.2 g/mol

IUPAC Name

N-(4-iodophenyl)-4-[4-[(4-iodophenyl)carbamoyl]phenoxy]benzamide

InChI

InChI=1S/C26H18I2N2O3/c27-19-5-9-21(10-6-19)29-25(31)17-1-13-23(14-2-17)33-24-15-3-18(4-16-24)26(32)30-22-11-7-20(28)8-12-22/h1-16H,(H,29,31)(H,30,32)

InChI Key

YIVPXWUFCNUBAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)I)OC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)I

Origin of Product

United States

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